Lipophilicity Advantage: ACD/LogP of 5.81 vs. 4.45 for the Closest Des-Butoxy Analog (6-Methyl-2-phenylquinoline-4-carboxylic Acid)
The target compound exhibits an ACD/LogP of 5.81, compared to an ACD/LogP of 4.45 for 6-methyl-2-phenylquinoline-4-carboxylic acid (CAS 60538-98-9), the closest analog lacking the 3-butoxy substituent . This represents a ΔLogP of +1.36, corresponding to approximately a 23-fold increase in partition coefficient. The ACD/LogD at pH 7.4 is 2.21 for the target compound , indicating that the ionized carboxylate partially offsets the lipophilicity gain at physiological pH, yielding a LogD that remains within the range considered favorable for oral bioavailability while still surpassing the des-butoxy comparator.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP and ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP: 5.81; ACD/LogD (pH 7.4): 2.21 |
| Comparator Or Baseline | 6-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 60538-98-9): ACD/LogP: 4.45 |
| Quantified Difference | ΔLogP = +1.36 (approx. 23-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; no experimental logP/logD data available |
Why This Matters
A 1.36-unit increase in LogP substantially alters passive membrane permeability and tissue distribution, making the butoxylated compound a more suitable choice for target engagement assays requiring enhanced cellular uptake or for probing lipophilic binding pockets.
